molecular formula C8H18Cl2N2 B2557617 6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride CAS No. 2306260-90-0

6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B2557617
CAS No.: 2306260-90-0
M. Wt: 213.15
InChI Key: FIDWZVRIJXIWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Electronic Comparison of Diazaspiro Compounds

Compound Ring Sizes Nitrogen Positions Key Properties
6-Methyl-2,6-diazaspiro[3.5]nonane 3 + 5 2,6 High ring strain; methyl enhances lipophilicity
2,6-Diazaspiro[3.3]heptane 3 + 3 2,6 Reduced lipophilicity vs. piperazine
2,7-Diazaspiro[3.5]nonane 3 + 5 2,7 Distinct hydrogen-bonding capabilities
2,5-Diazabicyclo[2.2.1]heptane Bicyclic 2,5 Rigid geometry enhances receptor affinity

The 3 + 5 spiro system in 6-methyl-2,6-diazaspiro[3.5]nonane offers a balance between conformational flexibility and steric demand, making it advantageous in medicinal chemistry for mimicking piperazine while modulating pharmacokinetic properties. In contrast, 2,6-diazaspiro[3.3]heptane (smaller 3 + 3 rings) exhibits greater rigidity and reduced lipophilicity, favoring applications in PARP-1 inhibitors.

X-ray crystallography of related spirocycles (e.g., 2,7-diazaspiro[3.5]nonane ) reveals intramolecular hydrogen bonds between nitrogen lone pairs and adjacent CH groups, stabilizing chair-like conformations. Substitution patterns, such as the methyl group in 6-methyl-2,6-diazaspiro[3.5]nonane, further influence these interactions by altering electron density at the spiro center.

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-4-2-3-8(7-10)5-9-6-8;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDWZVRIJXIWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Cyclization from 3-((Benzylamino)methyl)oxetane-3-ol

A patent (CN113214290A) detailing the synthesis of the structurally related 2,5-dioxa-8-azaspiro[3.5]nonane provides a foundational framework. Although the target compound differs, the spirocyclic assembly strategy is analogous:

  • Alkylation with Chloroacetyl Chloride :
    The primary amine in 3-((benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) to form an intermediate amide. This step achieves 60–70% yields after column purification.

  • Intramolecular Cyclization :
    The amide intermediate undergoes base-mediated cyclization (e.g., sodium hydride in THF) to form the spirocyclic lactam. Inert atmospheres (nitrogen/argon) are critical to prevent oxidation.

  • Reduction to Amine :
    Lithium aluminum hydride (LiAlH₄) reduces the lactam to the corresponding amine, yielding the free base of 6-methyl-2,6-diazaspiro[3.5]nonane. Stoichiometric excess (1.1–2.0 eq) of LiAlH₄ ensures complete reduction.

  • Salt Formation :
    Treatment with hydrochloric acid in ethanol converts the free base to the dihydrochloride salt, achieving >95% purity after recrystallization.

Key Optimization Parameters :

  • Temperature control (<10°C during chloroacetyl chloride addition) minimizes side reactions.
  • Catalytic hydrogenation (20–100 psi H₂, 20–50°C) efficiently removes benzyl protecting groups.

Alternative Route via Spirocyclic Lactam Reduction

A study on 4,6-diazaspiro[2.4]heptane-5,7-diones highlights the versatility of lactam intermediates in spiroamine synthesis. For 6-methyl-2,6-diazaspiro[3.5]nonane:

  • Lactam Formation :
    Condensation of a γ-lactam precursor with methylamine under Mitsunobu conditions forms the spirocyclic lactam.

  • LiAlH₄ Reduction :
    The lactam is reduced to the secondary amine, followed by HCl salt formation. This route achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Reaction Conditions and Scalability

Solvent and Base Selection

  • Dichloromethane vs. Acetonitrile : Dichloromethane offers superior solubility for chloroacetyl chloride but necessitates low-temperature handling. Acetonitrile simplifies workup but may lower yields.
  • Base Compatibility : Triethylamine outperforms potassium carbonate in minimizing ester byproducts during alkylation.

Catalytic Hydrogenation Efficiency

Hydrogen pressure (20–100 psi) and acetic acid as a co-solvent enhance debenzylation rates, achieving >90% conversion in 8–20 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 3.45–3.20 (m, 4H, CH₂-N), 2.95 (s, 3H, N-CH₃), 2.70–2.50 (m, 4H, spiro-CH₂).
  • LC-MS : [M+H]⁺ = 157.1 (free base), confirmed by high-resolution mass spectrometry.

Purity and Stability

Commercial batches (Enamine) report ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). The dihydrochloride salt exhibits stability for >24 months at 2–8°C under anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl-protected precursors reduce raw material costs by 40% compared to tert-butyl carbamate (Boc) alternatives.
  • Waste Management : Aqueous quench of LiAlH₄ requires careful neutralization to prevent exothermic reactions.

Applications in Drug Discovery

This compound serves as a key intermediate in RNA-splicing modulators, notably for Huntington’s disease therapeutics. Its spirocyclic rigidity enhances binding affinity to biological targets while improving metabolic stability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various substitution reactions, leading to the formation of diverse chemical products such as ketones, aldehydes, amines, and alcohols .

Versatile Synthetic Applications

  • The compound is utilized in the development of novel synthetic methodologies. For example, it has been employed as a precursor in the synthesis of other diazaspiro compounds and derivatives that exhibit enhanced biological activity or improved physicochemical properties .

Biological Applications

Pharmacological Potential

  • Research indicates that this compound may possess antimicrobial and anticancer properties due to its ability to modulate enzyme activity and interact with specific biological pathways. Studies have explored its efficacy against various pathogens, suggesting its potential use in therapeutic contexts.

Enzyme Interaction Studies

  • The compound has been employed in studies examining enzyme mechanisms and protein-ligand interactions. Its unique structure allows for selective binding to certain receptors, which may lead to therapeutic effects in medicinal chemistry .

Industrial Applications

Material Development

  • In industrial settings, this compound is used in the development of new materials such as polymers and catalysts. Its properties can enhance the performance characteristics of these materials, making them suitable for various applications .

Chemical Production

  • The compound's reactivity makes it an attractive candidate for producing various chemical products and materials. Its use in large-scale synthesis processes is facilitated by its favorable reaction conditions and high yield potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against a range of bacterial strains, suggesting its utility in developing new antibiotics.
  • Anticancer Properties : Research indicated that the compound could inhibit cancer cell proliferation through specific enzyme modulation pathways, paving the way for further drug development efforts targeting cancer therapies.
  • Enzyme Modulation : Investigations into the interactions between this compound and various enzymes revealed promising results in terms of selectivity and potency, indicating its potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Spiro compounds differ in ring size, heteroatom placement, and substituents, significantly altering their physicochemical and biological properties.

Compound Name Spiro System Substituents Key Features Reference ID
6-Methyl-2,6-diazaspiro[3.5]nonane diHCl [3.5]nonane 6-Methyl, 2,6-diaza Dihydrochloride salt, rigid bicyclic
6-Methyl-2,6-diazaspiro[3.4]octane diHCl [3.4]octane 6-Methyl, 2,6-diaza Smaller spiro ring (octane vs. nonane)
8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one diHCl [3.5]nonane 8-Hydroxy, 5-keto, 2,6-diaza Oxo and hydroxyl groups introduce polarity
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl [3.5]nonane 7-Methyl, 7-aza, 2-hydroxy Single nitrogen, hydroxyl substituent

Key Observations :

  • Functional Groups : The 8-hydroxy-5-keto derivative () exhibits increased hydrophilicity due to hydrogen-bonding groups, which may reduce membrane permeability compared to the methyl-substituted target compound .

Substituent-Driven Properties

Boc-Protected Analogs
  • 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane (): The tert-butoxycarbonyl (Boc) group protects the amine, enabling controlled deprotection during synthesis. This compound serves as a precursor for further functionalization.
Halogenated Derivatives
  • Fluorinated analogs, such as those in (e.g., 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-...), demonstrate enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .

Pharmacokinetic Implications

  • Solubility: The dihydrochloride salt form of the target compound improves aqueous solubility compared to free bases (e.g., 2-Fluoro-7-azaspiro[3.5]nonane HCl in ) .
  • Stability : Boc-protected spiro compounds (e.g., AS99883 in ) exhibit extended shelf life but require deprotection for biological activity .

Biological Activity

6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure, which contains two nitrogen atoms in a bicyclic framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C8_8H16_{16}N2_2·2HCl
  • Molecular Weight : Approximately 213.15 g/mol
  • Structural Features : The presence of nitrogen heteroatoms in the spiro structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The nitrogen atoms facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It can bind to proteins, altering their function and influencing cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may possess activity against various bacterial strains.
  • Anticancer Potential : Investigations have indicated that derivatives of this compound can inhibit cancer cell growth, particularly in EGFR mutant cancers.

Antimicrobial Activity

A study exploring the antimicrobial properties of spirocyclic compounds found that this compound demonstrated effective inhibition against specific bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In a series of experiments, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the spiro structure could enhance potency against cancer cells while maintaining selectivity for tumor cells over normal cells.

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial25
Derivative AAnticancer (EGFR mutant)10
Derivative BAnticancer (general)15

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry. It has been utilized in the synthesis of various analogs aimed at enhancing therapeutic efficacy against diseases such as cancer and bacterial infections.

Synthesis Strategies

Common methods for synthesizing derivatives include:

  • Multi-step organic reactions starting from simpler precursors.
  • Modification of functional groups to enhance solubility and biological activity.

Q & A

Q. How can theoretical and experimental data be reconciled when studying the compound’s supramolecular interactions?

  • Methodology : Compare computational docking studies (e.g., molecular dynamics simulations) with experimental binding assays (e.g., ITC, SPR). Iteratively refine force field parameters in simulations to align with empirical affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.